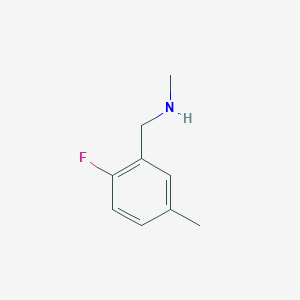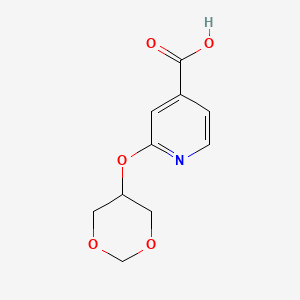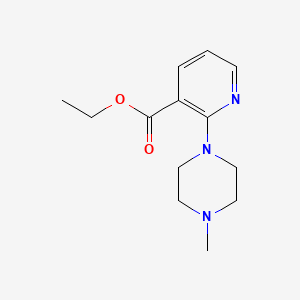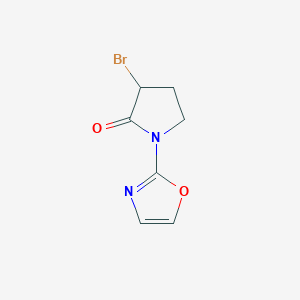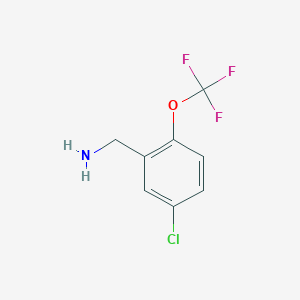
(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine
Descripción general
Descripción
“(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine” is a phenylmethanamine compound containing a trifluoromethoxy group and a chlorine atom . It has a molecular weight of 225.6 . It is also known as CP1 or HCL-227.
Molecular Structure Analysis
The InChI code for “(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine” is 1S/C8H7ClF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H,4,13H2 . This indicates that the molecule contains carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms.
Physical And Chemical Properties Analysis
“(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine” is a liquid at ambient temperature . More detailed physical and chemical properties are not available in the current resources.
Aplicaciones Científicas De Investigación
Serotonin and Noradrenaline Reuptake Inhibition A novel series of methanamines, including derivatives related to (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine, demonstrated selective dual serotonin and noradrenaline reuptake pharmacology. These compounds showed promising human in vitro metabolic stability, hERG selectivity, and passive membrane permeability, indicating potential in therapeutic applications (Whitlock, Blagg, & Fish, 2008).
Signal Transduction and Antidepressant Activity Research on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, closely related to the compound of interest, explored their use as serotonin 5-HT1A receptor-biased agonists. These compounds, through signal transduction assays, showed a preference for ERK1/2 phosphorylation, high 5-HT1A receptor affinity, and demonstrated potential as antidepressant drug candidates due to robust antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).
Catalytic Applications in Organic Synthesis Compounds such as 1-(3-(Pyridin-2-yl)phenyl)methanamine, structurally related to (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine, have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging Iron(III) complexes using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound similar to (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine, have been developed for their photocytotoxic properties. These complexes showed significant photocytotoxicity in red light and were used for cellular imaging, indicating their potential in medical diagnostics and therapy (Basu et al., 2014).
Synthesis of N-Benzyl-1-Phenyl-1-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Methanamine Derivatives The synthesis of N-Benzyl-1-Phenyl-1-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Methanamine derivatives through isocyanide-based four-component reactions showcased the versatility of methanamine derivatives in organic synthesis. This research highlights the potential of such compounds in the development of new chemical entities (Ramazani, Rezaei, & Ahmadi, 2012).
Safety And Hazards
The safety data sheet for “(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine” suggests that it should be handled with care. Users should avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn, and in case of inadequate ventilation, respiratory protection should be worn .
Propiedades
IUPAC Name |
[5-chloro-2-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHHWYYMKYZFOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676445 | |
| Record name | 1-[5-Chloro-2-(trifluoromethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-(trifluoromethoxy)phenyl)methanamine | |
CAS RN |
874821-50-8 | |
| Record name | 1-[5-Chloro-2-(trifluoromethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

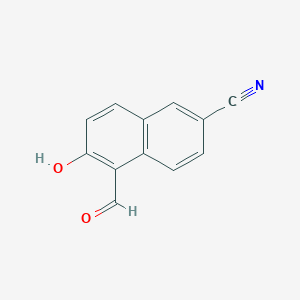
![6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1394069.png)
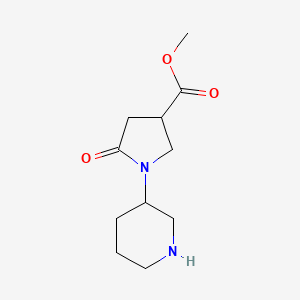
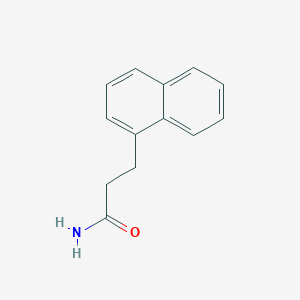
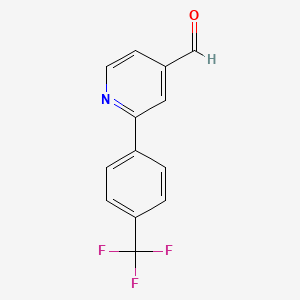
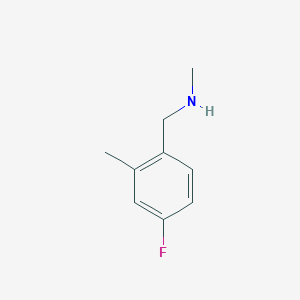
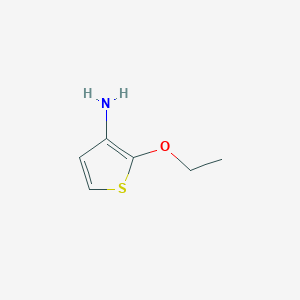
![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)
![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)
